molecular formula C13H23NS B14998838 N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine

N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine

Cat. No.: B14998838
M. Wt: 225.40 g/mol
InChI Key: KPQGAWVBEGAHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus have shown a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with heptan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thiophene nucleus and heptan-1-amine moiety contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H23NS/c1-3-4-5-6-7-10-14-11-13-9-8-12(2)15-13/h8-9,14H,3-7,10-11H2,1-2H3

InChI Key

KPQGAWVBEGAHQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=C(S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.